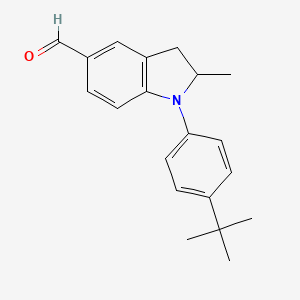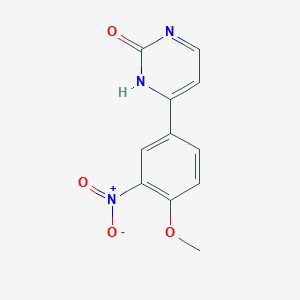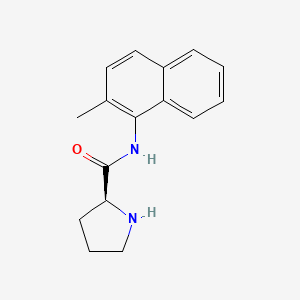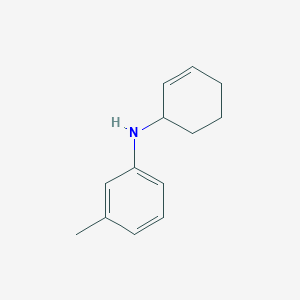
1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde is an organic compound with a complex structure that includes a tert-butylphenyl group, a methylindoline moiety, and a carbaldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base such as sodium hydroxide (NaOH) or an acid catalyst like hydrochloric acid (HCl). The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and selectivity. Additionally, the use of solid catalysts and solvent-free conditions can be explored to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, typically in anhydrous solvents.
Substitution: Br2, HNO3, often in the presence of a catalyst or under controlled temperature conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and organic electronic devices
作用機序
The mechanism of action of 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. For example, the aldehyde group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity .
類似化合物との比較
4-tert-Butylphenol: Shares the tert-butylphenyl group but lacks the indoline and carbaldehyde functionalities.
1-(4-tert-Butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione: Contains a similar aromatic structure but differs in the functional groups attached.
(2R)-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine: Another compound with a tert-butylphenyl group but with different substituents and a piperazine ring.
Uniqueness: 1-(4-tert-Butylphenyl)-2-methylindoline-5-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the indoline and carbaldehyde groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C20H23NO |
|---|---|
分子量 |
293.4 g/mol |
IUPAC名 |
1-(4-tert-butylphenyl)-2-methyl-2,3-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C20H23NO/c1-14-11-16-12-15(13-22)5-10-19(16)21(14)18-8-6-17(7-9-18)20(2,3)4/h5-10,12-14H,11H2,1-4H3 |
InChIキー |
NTYLHKIXCSTGIF-UHFFFAOYSA-N |
正規SMILES |
CC1CC2=C(N1C3=CC=C(C=C3)C(C)(C)C)C=CC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzyl 2-[4,7,8-trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14119215.png)

![4-[(4-Ethoxyphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B14119218.png)
![2-[2-(2-Bromobenzoyl)-4-chlorophenoxy]acetic acid](/img/structure/B14119228.png)
![ethyl 2-[4-bromo-2-methoxy-6-[(E)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B14119232.png)
![2-{2-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14119233.png)
![(2Z)-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14119236.png)


